Cas no 1849340-76-6 (2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one)

2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one
- EN300-1963459
- 1849340-76-6
- 2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one
-
- インチ: 1S/C8H8ClNO/c1-6-5-10-3-2-7(6)8(11)4-9/h2-3,5H,4H2,1H3
- InChIKey: JVDFRJYVNQPYRR-UHFFFAOYSA-N
- ほほえんだ: ClCC(C1C=CN=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 169.0294416g/mol
- どういたいしつりょう: 169.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 30Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1963459-10.0g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 10g |
$5897.0 | 2023-05-31 | ||
Enamine | EN300-1963459-2.5g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 2.5g |
$1791.0 | 2023-09-17 | ||
Enamine | EN300-1963459-0.5g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 0.5g |
$877.0 | 2023-09-17 | ||
Enamine | EN300-1963459-0.1g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 0.1g |
$804.0 | 2023-09-17 | ||
Enamine | EN300-1963459-0.25g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 0.25g |
$840.0 | 2023-09-17 | ||
Enamine | EN300-1963459-10g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 10g |
$3929.0 | 2023-09-17 | ||
Enamine | EN300-1963459-1.0g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 1g |
$1371.0 | 2023-05-31 | ||
Enamine | EN300-1963459-5.0g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 5g |
$3977.0 | 2023-05-31 | ||
Enamine | EN300-1963459-1g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 1g |
$914.0 | 2023-09-17 | ||
Enamine | EN300-1963459-5g |
2-chloro-1-(3-methylpyridin-4-yl)ethan-1-one |
1849340-76-6 | 5g |
$2650.0 | 2023-09-17 |
2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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10. Calmagite dyeoxidation using in situ generated hydrogen peroxide catalysed by manganese(ii) ionsTippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-oneに関する追加情報
Introduction to 2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one (CAS No. 1849340-76-6)
2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug discovery and medicinal chemistry. This compound, identified by the CAS number 1849340-76-6, belongs to a class of heterocyclic ketones that incorporate both chloro and pyridine moieties, which are well-documented for their diverse biological activities.
The molecular structure of 2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one consists of an ethanone backbone substituted with a chloro group at the second carbon and a 3-methylpyridine ring at the first carbon. This arrangement not only imparts distinct electronic and steric properties but also opens up numerous possibilities for further chemical modifications and derivatization. The presence of the chloro group enhances the electrophilicity of the molecule, making it a valuable intermediate in constructing more complex pharmacophores.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds featuring the 3-methylpyridine scaffold. Pyridine derivatives are widely recognized for their role in various therapeutic areas, including central nervous system (CNS) disorders, anti-inflammatory agents, and antimicrobial drugs. The specific substitution pattern in 2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one positions it as a promising candidate for further investigation into its biological efficacy.
One of the most compelling aspects of this compound is its potential as a building block for the synthesis of novel therapeutic agents. Researchers have leveraged its structural features to develop derivatives with enhanced binding affinity and selectivity. For instance, studies have demonstrated that modifications around the chloro-substituted ketone core can significantly alter the pharmacokinetic profile of resulting compounds, making them more suitable for clinical applications.
The 3-methylpyridin-4-yl moiety is particularly noteworthy, as it has been shown to interact with various biological targets through hydrogen bonding and hydrophobic interactions. This feature has been exploited in designing molecules that exhibit potent activity against enzymes and receptors involved in disease pathways. Recent advances in computational chemistry have further facilitated the rational design of analogs based on 2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one, allowing researchers to predictively model their biological behavior before experimental synthesis.
Moreover, the compound’s versatility extends to its role as an intermediate in multi-step synthetic pathways. The reactivity of the chloro group and the electrophilic nature of the ketone carbonyl make it an ideal candidate for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This adaptability has been instrumental in generating libraries of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery efforts.
Recent publications highlight several innovative applications of derivatives inspired by 2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one. For example, researchers have synthesized analogs targeting specific enzyme families implicated in metabolic disorders. The structural motif has proven effective in modulating enzyme activity through precise alterations at key binding sites. These findings underscore the compound’s significance as a scaffold for developing next-generation therapeutics.
The synthesis of 2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one itself presents an interesting challenge due to its complex structural features. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have streamlined its preparation, allowing for scalable production suitable for both academic research and industrial applications.
In conclusion, 2-Chloro-1-(3-methylpyridin-4-yl)ethan-1-one (CAS No. 1849340-76-6) represents a compelling example of how structural innovation can drive pharmaceutical discovery forward. Its unique combination of electronic and steric properties makes it a versatile intermediate with broad utility across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic strategies, this compound is poised to play an increasingly important role in shaping future drug development efforts.
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